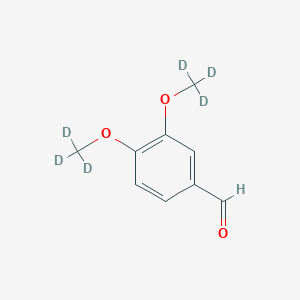

3,4-Dimethoxybenzaldehyde-d6

Beschreibung

Significance of Stable Isotope Labeling in Contemporary Chemical and Biochemical Sciences

Stable isotope labeling is a technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into molecules. symeres.com This methodology is a cornerstone of contemporary scientific inquiry, offering profound insights into the dynamic processes that govern chemical and biological systems. metwarebio.com

The core principle of isotopic labeling lies in the ability to use isotopes as tracers to monitor the fate of molecules in a complex environment. wikipedia.orgnumberanalytics.com By substituting one or more atoms in a compound with their heavier, stable isotopes, researchers can distinguish the labeled molecules from their unlabeled counterparts using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. metwarebio.comwikipedia.org This allows for the precise tracking of molecular transformations, interactions, and distribution within a given system. creative-proteomics.com A key assumption is that the isotopic substitution does not significantly alter the chemical reactivity or biological behavior of the molecule, a concept known as chemical equivalence. metwarebio.com

Deuterium (²H or D) offers several unique advantages in chemical research. symeres.com The most notable is the kinetic isotope effect (KIE), where the greater mass of deuterium compared to hydrogen can lead to a slower rate for reactions involving the cleavage of a carbon-deuterium (C-D) bond versus a carbon-hydrogen (C-H) bond. symeres.comacs.org This effect is a powerful tool for elucidating reaction mechanisms. symeres.comacs.org Furthermore, deuterium labeling can enhance the metabolic stability of drug candidates by slowing down their metabolism, potentially leading to improved pharmacokinetic profiles. acs.orgresearchgate.netinformaticsjournals.co.in Deuterated compounds are also widely used as internal standards in quantitative mass spectrometry, enabling more accurate and precise measurements. acs.org

Overview of 3,4-Dimethoxybenzaldehyde-d6 as a Crucial Isotopically Labeled Probe

This compound is the deuterated form of 3,4-Dimethoxybenzaldehyde (B141060), also known as veratraldehyde. medchemexpress.com In this labeled compound, the six hydrogen atoms of the two methoxy (B1213986) groups are replaced with deuterium.

3,4-Dimethoxybenzaldehyde is a versatile building block in organic synthesis. solubilityofthings.comchemimpex.com It serves as a key intermediate in the production of various pharmaceuticals, fragrances, and agrochemicals. chemimpex.comchemicalbook.com Its aromatic ring and aldehyde functional group allow for a wide range of chemical transformations, making it a valuable precursor for creating more complex molecules. solubilityofthings.comchemimpex.com It is used in the synthesis of drugs such as papaverine, as well as certain antihypertensive and antiallergic agents. chemicalbook.com The compound is also found naturally in some plants, including peppermint and vanilla. chemicalbook.com

The deuteration of 3,4-Dimethoxybenzaldehyde to create its d6 variant is driven by several research objectives. A primary application is its use as an internal standard for the quantitative analysis of veratraldehyde and related compounds in various matrices. The mass difference between the deuterated and non-deuterated forms allows for precise quantification using mass spectrometry-based methods.

Furthermore, studying the metabolism of this compound can provide insights into the metabolic pathways of veratraldehyde. The kinetic isotope effect at the deuterated methoxy groups can help identify the specific enzymes and mechanisms involved in its biotransformation. acs.org This information is crucial in drug discovery and development, where understanding a compound's metabolic fate is essential. acs.org

Table 1: Properties of 3,4-Dimethoxybenzaldehyde

| Property | Value |

| Synonyms | Veratraldehyde, Vanillin methyl ether |

| CAS Number | 120-14-9 |

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.18 g/mol |

| Appearance | Yellow to off-white solid |

| Melting Point | 41-45 °C |

| Boiling Point | 281 °C |

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H10O3 |

|---|---|

Molekulargewicht |

172.21 g/mol |

IUPAC-Name |

3,4-bis(trideuteriomethoxy)benzaldehyde |

InChI |

InChI=1S/C9H10O3/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-6H,1-2H3/i1D3,2D3 |

InChI-Schlüssel |

WJUFSDZVCOTFON-WFGJKAKNSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)C=O)OC([2H])([2H])[2H] |

Kanonische SMILES |

COC1=C(C=C(C=C1)C=O)OC |

Herkunft des Produkts |

United States |

Synthetic Methodologies for the Preparation of 3,4 Dimethoxybenzaldehyde D6

Historical Evolution of Deuteration Techniques for Aromatic Aldehydes

The journey to efficiently synthesize deuterated aromatic aldehydes has been marked by significant advancements, moving from stoichiometric reactions to more efficient and selective catalytic methods.

Early Approaches to Formyl-Selective Deuteration

Historically, the synthesis of formyl-deuterated aromatic aldehydes relied on indirect methods that involved the transformation of other functional groups. nih.gov These classical strategies often required multiple steps, including reduction and oxidation sequences.

One of the most common early methods was the reduction of carboxylic acid derivatives, such as esters, using powerful deuterated reducing agents like lithium aluminum deuteride (LiAlD4). nih.gov This would be followed by a selective oxidation step to yield the desired deuterated aldehyde. Another approach involved the reaction of amides with deuterated Schwartz's reagent, which is also derived from LiAlD4. nih.gov While effective, these methods were often limited by the high cost and sensitivity of the deuterated reagents. nih.gov

| Method | Starting Material | Deuterated Reagent | Key Steps | Limitations |

| Ester Reduction | Aromatic Ester | LiAlD4 | 1. Reduction to deuterated alcohol 2. Oxidation to aldehyde | High cost of reagent, multi-step process |

| Amide Reduction | Aromatic Amide | Deuterated Schwartz's Reagent | Reduction to aldehyde | Reagent sensitivity, cost |

Development of Advanced Deuterium (B1214612) Exchange Reactions

A more atom- and step-economical approach for preparing deuterated aromatic aldehydes is through direct hydrogen isotope exchange (HIE) at the formyl C-H bond. nih.gov The development of HIE reactions represented a significant leap forward, allowing for the direct replacement of a hydrogen atom with a deuterium atom. These methods often utilize deuterium oxide (D2O), an inexpensive and readily available deuterium source. nih.govnih.gov

Early HIE reactions were often pH-dependent, requiring harsh acidic or basic conditions. rsc.org However, the emergence of transition-metal catalysis and, later, organocatalysis provided milder and more selective pathways for deuterium incorporation. nih.govrsc.org These advanced methods circumvent the need for pre-functionalization of the substrate, making them suitable for late-stage deuteration of complex molecules.

Organocatalytic Strategies for Direct Deuteration of Aromatic Aldehyde Frameworks

Organocatalysis has emerged as a powerful tool for the direct deuteration of aromatic aldehydes, offering a metal-free and often highly selective alternative to traditional methods. N-Heterocyclic carbenes (NHCs) have been particularly successful in promoting this transformation. nih.gov

Design and Mechanism of Organocatalyst Systems for Deuterium Incorporation

N-Heterocyclic carbene (NHC) catalysts facilitate a reversible hydrogen-deuterium exchange (HDE) reaction with aldehydes. nih.gov The key to this process is the formation of a Breslow intermediate. The NHC catalyst adds to the aldehyde's carbonyl carbon, and after a proton transfer, the Breslow intermediate is formed. This intermediate can then undergo a reversible protonation/deprotonation sequence. eventact.com

In the presence of an excess of D2O, the reverse reaction, which would typically lead to benzoin condensation, is suppressed. nih.gov Instead, the Breslow intermediate is deuterated, and subsequent collapse of this deuterated intermediate releases the C-1 deuterated aldehyde and regenerates the NHC catalyst. nih.gov The use of boronic acids as co-catalysts has been shown to stabilize the acyl anion and Breslow intermediates, further enhancing the efficiency of the deuteration process. eventact.com

Proposed Mechanism for NHC-Catalyzed Deuteration:

Nucleophilic attack of the NHC on the aldehyde carbonyl.

Formation of the Breslow intermediate.

Deuteration of the intermediate by D2O.

Release of the C-1 deuterated aldehyde and regeneration of the NHC catalyst.

Scope and Limitations in Synthesizing 3,4-Dimethoxybenzaldehyde-d6 via Organocatalysis

NHC-catalyzed HDE reactions have demonstrated a broad substrate scope, with high to excellent levels of deuterium incorporation (95-99%) for a wide range of benzaldehyde derivatives. nih.gov This methodology is tolerant of various functional groups, including both electron-donating and electron-withdrawing substituents on the aromatic ring. nih.gov Therefore, 3,4-dimethoxybenzaldehyde (B141060), with its two electron-donating methoxy (B1213986) groups, would be a suitable substrate for this transformation.

The reaction conditions are generally mild, utilizing D2O as the deuterium source, which is cost-effective and safe. nih.gov However, a potential limitation can be the deuteration at the α- and/or β-positions of certain aliphatic aldehydes, though this is less of a concern for aromatic aldehydes like 3,4-dimethoxybenzaldehyde. nih.gov

| Catalyst System | Deuterium Source | Key Intermediate | Advantages | Potential Application to 3,4-Dimethoxybenzaldehyde |

| N-Heterocyclic Carbene (NHC) | D2O | Breslow Intermediate | High selectivity, mild conditions, broad scope | Expected to be highly effective with high deuterium incorporation |

Transition Metal-Catalyzed Deuterium Incorporation Methods

Transition metal catalysts have been instrumental in the development of direct HDE reactions for aromatic aldehydes. researchgate.net Catalysts based on iridium, ruthenium, and palladium have been successfully employed for this purpose. eventact.comacs.org

These methods often involve the direct activation of the formyl C-H bond by the metal center. For example, high-yielding HDE processes have been developed using iridium catalysts with D2 gas or ruthenium catalysts with D2O as the deuterium source. nih.gov Palladium-catalyzed reactions, sometimes utilizing a transient directing group, can achieve ortho-selective deuteration of the aromatic ring in addition to formyl group deuteration. acs.org

Reductive carbonylation reactions catalyzed by transition metals, using aryl halides as starting materials, also provide a route to deuterated aldehydes. While powerful, these methods can sometimes be limited by functional group sensitivity and the availability of the catalyst. eventact.com

More recently, synergistic approaches combining photoredox catalysis with organic catalysts have provided mild and general methods for formyl-selective deuteration using D2O. nih.govnih.govrsc.org These light-driven methods often exhibit excellent deuterium incorporation and broad substrate scope. nih.gov

| Metal Catalyst | Deuterium Source | Typical Substrate | Key Features |

| Iridium (Ir) | D2 gas | Aromatic Aldehydes | High efficiency |

| Ruthenium (Ru) | D2O | Aromatic Aldehydes | Utilizes readily available D2O |

| Palladium (Pd) | D2O | Aromatic Aldehydes | Can achieve ortho-selective ring deuteration |

Exploration of Palladium and Rhodium Co-catalyzed Reductive Carbonylation Routes

A powerful strategy for the synthesis of deuterated aromatic aldehydes involves the reductive carbonylation of aryl halides. A novel dual-metallic cooperative catalytic system utilizing both palladium (Pd) and rhodium (Rh) has been developed for this purpose. nih.govnih.gov In this process, an aryl halide, such as 3,4-dimethoxybromobenzene, can be converted to this compound.

The reaction mechanism leverages the strengths of both metals. The palladium catalyst facilitates the oxidative addition to the aryl halide and the subsequent migratory insertion of carbon monoxide to form an aroyl-palladium intermediate. nih.gov Concurrently, the rhodium complex catalyzes the water-gas shift reaction, using deuterium oxide (D₂O) as the deuterium source to generate a rhodium deuteride species. nih.govnih.gov This deuteride then transfers the deuterium to the aroyl-palladium intermediate, yielding the desired deuterated aldehyde and regenerating the active palladium catalyst. A key advantage of this method is the use of the inexpensive and readily available D₂O as the deuterium source. nih.govnih.gov

Table 1: Illustrative Reaction Parameters for Pd/Rh Co-catalyzed Reductive Carbonylation

| Parameter | Condition |

|---|---|

| Aryl Halide | 3,4-Dimethoxybromobenzene |

| Deuterium Source | D₂O |

| Catalysts | Palladium complex (e.g., Pd(OAc)₂), Rhodium complex |

| Ligand | Phosphine ligand (e.g., dppm) |

| Carbonyl Source | Carbon Monoxide (CO) |

| Base | Organic base (e.g., TMEDA) |

This cooperative catalytic system has demonstrated the ability to produce highly hindered aryl aldehydes that are not easily accessible through other reductive carbonylation methods. nih.govnih.gov

Evaluation of Ruthenium-Based Catalytic Systems for Deuteration from Deuterium Oxide

Ruthenium-based catalysts have emerged as effective tools for the direct deuteration of aromatic aldehydes using deuterium oxide. researchgate.netnih.gov This approach offers a direct hydrogen isotope exchange (HIE) at the formyl C-H bond, which is an atom- and step-economical strategy for preparing deuterated aromatic aldehydes. nih.gov

One notable system employs a commercially available ruthenium catalyst, such as RuHCl(CO)(PPh₃)₃, to facilitate the H/D exchange. researchgate.net The reaction proceeds by the activation of the formyl C-H bond by the ruthenium center, followed by exchange with D₂O. While high deuterium incorporation can be achieved, multiple iterations of the process may be necessary to reach very high levels of deuteration. researchgate.net

More advanced ruthenium-catalyzed methodologies utilize a transient directing group strategy to achieve selective deuteration. researchgate.netnih.gov In this approach, a catalytic amount of an amine additive reacts in situ with the aldehyde to form an imine, which then directs the ruthenium catalyst to the ortho C-H bonds of the aromatic ring for deuteration. While this is highly effective for ring deuteration, for formyl-deuteration, the direct HIE approach is more relevant.

Table 2: Representative Conditions for Ruthenium-Catalyzed Formyl Deuteration

| Parameter | Condition |

|---|---|

| Substrate | 3,4-Dimethoxybenzaldehyde |

| Deuterium Source | D₂O |

| Catalyst | RuHCl(CO)(PPh₃)₃ |

This method presents a cost-efficient alternative to other transition-metal-catalyzed deuteration procedures, particularly those relying on more expensive iridium catalysts. researchgate.netnih.gov

Photoredox Catalysis and Synergistic Approaches for Deuterated Aldehyde Synthesis

Visible-light-mediated photoredox catalysis has provided a paradigm shift in the synthesis of deuterated compounds, offering mild and efficient reaction conditions. nih.gov

Mechanistic Insights into Light-Driven Deuterium Atom Transfer Processes

The mechanism for the photoredox-catalyzed formyl-selective deuteration of aldehydes involves the generation of a reactive acyl radical. nih.gov A photocatalyst, upon excitation by visible light, abstracts the formyl hydrogen atom from the aldehyde, creating an acyl radical. nih.gov Simultaneously, a thiol co-catalyst undergoes H/D exchange with D₂O to form a deuterated thiol. nih.gov This deuterated thiol then acts as the deuterium atom donor to the acyl radical, yielding the deuterated aldehyde and regenerating the thiol catalyst. nih.gov This process is highly selective for the formyl C-H bond due to the favorable bond dissociation energies and polarity matching effects. nih.gov

Application of Synergistic Organic and Photoredox Catalysis in the Synthesis of this compound

A synergistic approach combining a photoredox catalyst with an organic co-catalyst has been successfully applied to the formyl-selective deuteration of a broad range of aromatic aldehydes, a method directly applicable to the synthesis of this compound. nih.govnih.gov This dual catalytic system allows for the use of D₂O as an inexpensive and environmentally benign deuterium source. nih.govnih.gov The reaction proceeds under mild conditions, exhibits excellent functional group tolerance, and provides high levels of deuterium incorporation. nih.govnih.gov

Table 3: Key Components of Synergistic Photoredox and Organic Catalysis for Formyl Deuteration

| Component | Example | Role |

|---|---|---|

| Photocatalyst | Tetrabutylammonium decatungstate (TBADT) | Hydrogen atom transfer |

| Organic Co-catalyst | Thiol | Deuterium atom transfer |

| Deuterium Source | D₂O | Provides deuterium |

This methodology is particularly valuable for the late-stage modification of complex molecules and for the generation of libraries of deuterated compounds for medicinal chemistry applications. nih.gov

One-Pot Synthetic Routes for Deuteration of Aromatic Aldehyde Precursors

One-pot synthetic strategies offer significant advantages in terms of operational simplicity, time efficiency, and reduced waste generation.

Conversion of Arylmethyl Halides to Deuterated Aldehydes Using Deuterium Oxide

A facile, one-pot method has been developed for the synthesis of deuterated aldehydes from arylmethyl halides, such as 3,4-dimethoxybenzyl chloride, using D₂O as the deuterium source. nih.gov This process involves a sequence of reactions occurring in a single reaction vessel. Initially, the arylmethyl halide reacts with a suitable reagent, such as pyridine, to form a pyridinium salt intermediate. This intermediate then undergoes H/D exchange at the benzylic position with D₂O. Finally, the deuterated intermediate is oxidized in situ to afford the corresponding deuterated aldehyde. nih.gov

The reaction conditions are mild and compatible with atmospheric air, making this a practical and efficient method for the synthesis of a diverse range of deuterated aldehydes with high levels of deuterium incorporation. nih.gov

Table 4: Illustrative One-Pot Synthesis of this compound from 3,4-Dimethoxybenzyl Chloride

| Step | Reagents | Purpose |

|---|---|---|

| 1. Salt Formation | Pyridine | Formation of pyridinium salt |

| 2. H/D Exchange | D₂O, Base | Incorporation of deuterium |

Strategies for Achieving High Deuterium Incorporation Levels in this compound

Achieving a high degree of deuterium incorporation is paramount in the synthesis of isotopically labeled compounds. For this compound, this means ensuring that both methoxy groups are fully deuterated.

Several strategies are employed to maximize deuterium incorporation:

Use of High-Purity Deuterated Reagents: The isotopic purity of the deuterated methylating agent (e.g., CD3I or (CD3)2SO4) is the most critical factor. Reagents with an isotopic enrichment of 99 atom % D or higher are typically used.

Molar Excess of Deuterated Reagent: Employing a slight molar excess of the deuterated methylating agent can help drive the reaction to completion, ensuring that both hydroxyl groups are methylated.

Anhydrous Reaction Conditions: Meticulous exclusion of water from the reaction mixture is essential. Any residual water can compete with the phenoxide as a nucleophile and can also lead to H/D exchange with the deuterated reagent, thereby reducing the isotopic purity of the final product.

Optimization of Reaction Time and Temperature: Sufficient reaction time and appropriate temperature control are necessary to ensure the complete methylation of both hydroxyl groups.

Below is a table summarizing a representative synthetic approach for achieving high deuterium incorporation.

| Parameter | Condition | Rationale |

| Starting Material | 3,4-Dihydroxybenzaldehyde | Precursor with two hydroxyl groups available for methylation. |

| Deuterated Reagent | Iodomethane-d3 (CD3I) (>99.5 atom % D) | Provides the trideuteromethyl groups. |

| Base | Anhydrous Potassium Carbonate (K2CO3) | Deprotonates the hydroxyl groups to form reactive phenoxides. |

| Solvent | Anhydrous N,N-Dimethylformamide (DMF) | Aprotic solvent that facilitates the SN2 reaction. |

| Reaction Temperature | Room temperature to gentle heating (e.g., 40-60 °C) | Balances reaction rate with minimizing side reactions. |

| Reaction Time | Several hours to overnight | Ensures completion of the double methylation. |

| Work-up | Aqueous work-up followed by extraction and purification | Isolates the product from salts and unreacted starting materials. |

Isotopic Purity Assessment and Enantiomeric/Diastereomeric Considerations in Labeled Syntheses

Following synthesis, a rigorous assessment of the isotopic purity of this compound is crucial. This involves determining the percentage of the desired d6 isotopologue and quantifying the presence of any lower deuterated species (d1 to d5) or the non-deuterated (d0) compound. As this compound is achiral, considerations of enantiomeric or diastereomeric purity are not applicable.

Methodologies for Determining Deuterium Content and Positional Isomerism

A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is typically employed to provide a comprehensive analysis of the isotopic purity and to confirm the location of the deuterium atoms.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic distribution of the synthesized compound. By analyzing the molecular ion region of the mass spectrum, the relative abundances of the different isotopologues (M+0, M+1, M+2, etc.) can be measured. For this compound, the base peak would be expected at m/z corresponding to the d6 species. The presence and intensity of peaks corresponding to d5, d4, and lower isotopologues provide a quantitative measure of the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR): In a highly deuterated sample of this compound, the signals corresponding to the methoxy protons (typically around 3.9 ppm for the non-deuterated compound) should be significantly diminished or absent. The presence of any residual signal in this region can be used to quantify the amount of non-deuterated or partially deuterated species.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The ²H NMR spectrum of this compound would be expected to show a signal in the region corresponding to the chemical shift of the methoxy groups, confirming the incorporation of deuterium at these positions. The integration of this signal can be used to assess the deuterium content.

¹³C NMR (Carbon-13 NMR): The coupling between carbon and deuterium (C-D) is different from that of carbon and hydrogen (C-H). In the ¹³C NMR spectrum of the deuterated compound, the signals for the methoxy carbons will appear as multiplets (typically a triplet for a CD3 group) due to C-D coupling, providing further confirmation of the location of the deuterium atoms.

The following table illustrates the expected analytical data for a sample of this compound with high isotopic purity.

| Analytical Technique | Expected Observation | Interpretation |

| Mass Spectrometry (EI-MS) | Molecular ion peak cluster with the base peak at m/z 172. | Confirms the presence of the d6 isotopologue as the major species. |

| Low intensity peaks at m/z 171 (d5), 170 (d4), etc. | Allows for the calculation of isotopic purity. | |

| ¹H NMR | Absence or significant reduction of signals at ~3.9 ppm. | Indicates a high level of deuteration at the methoxy positions. |

| Signals for aromatic and aldehyde protons remain. | Confirms the integrity of the rest of the molecule. | |

| ²H NMR | A prominent signal around 3.9 ppm. | Directly confirms the presence of deuterium in the methoxy groups. |

| ¹³C NMR | Multiplet signals for the methoxy carbons. | Confirms the C-D bonds in the methoxy groups. |

By employing these synthetic and analytical strategies, this compound can be prepared with high isotopic purity, making it a valuable tool for various research applications, including as an internal standard in mass spectrometry-based studies.

Analytical Applications of 3,4 Dimethoxybenzaldehyde D6 in Quantitative Chemical Research

Role as a Stable Isotope-Labeled Internal Standard in Mass Spectrometry

In the realm of quantitative mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), the use of stable isotope-labeled (SIL) internal standards is a cornerstone for achieving accurate and reliable results. nih.gov 3,4-Dimethoxybenzaldehyde-d6, as a deuterated analog of veratraldehyde, is an exemplary SIL internal standard. medchemexpress.com

Principles of Deuterated Internal Standard Utilization in LC-MS/MS

The fundamental principle behind using a deuterated internal standard like this compound in LC-MS/MS is isotope dilution analysis. nih.gov An ideal internal standard exhibits chemical and physical properties nearly identical to the analyte of interest. nih.govwaters.com Deuterated standards, such as those labeled with deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), fulfill this requirement as they have nearly the same chemical properties as the unlabeled analyte. nih.govwikipedia.org This similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer. nih.govcerilliant.com

A known concentration of the deuterated internal standard is added to every sample, calibrator, and quality control sample at the beginning of the analytical process. nih.gov The mass spectrometer can differentiate between the analyte and the heavier, deuterated internal standard due to their mass difference. nih.gov By measuring the ratio of the analyte's signal to the internal standard's signal, any variations that occur during the analytical workflow can be normalized. nih.govcerilliant.com

Calibration and Quantitative Analysis Enhancement via Isotopic Tagging

Isotopic tagging with compounds like this compound significantly enhances the precision and accuracy of quantitative analysis. nih.gov A calibration curve is constructed by plotting the ratio of the analyte signal to the internal standard signal against the known concentrations of the analyte in the calibration standards. wikipedia.orgresearchgate.net This ratio-based calibration is inherently more robust than relying on the absolute signal of the analyte, which can be prone to fluctuations. canada.ca

While in some cases, quantitation without a full calibration curve is possible by knowing the amount of internal standard added, this approach assumes the internal standard is 100% pure and has the same molar response as the analyte. nih.gov For the most accurate results, generating a calibration curve is the standard and recommended practice. nih.govcanada.ca Isotope dilution mass spectrometry (IDMS) is recognized for its potential to produce highly accurate and precise measurements, often making it suitable for reference methods. nih.gov

Mitigation of Matrix Effects and Ion Suppression in Complex Sample Matrices

A significant challenge in LC-MS/MS analysis, especially with complex biological or environmental samples, is the "matrix effect." waters.com This phenomenon occurs when co-eluting matrix components interfere with the ionization of the target analyte, leading to either ion suppression or enhancement and, consequently, inaccurate quantification. waters.comnih.gov

The use of a stable isotope-labeled internal standard like this compound is a primary strategy to compensate for these matrix effects. nih.govwaters.com Because the deuterated standard has nearly identical physicochemical properties to the analyte, it is affected by the matrix in a very similar way. waters.com Crucially, for effective compensation, the analyte and its SIL internal standard must co-elute from the liquid chromatography column. waters.comchromatographyonline.com Any slight separation in their retention times, sometimes caused by a "deuterium isotope effect," can lead to differential matrix effects and compromise the accuracy of the results. waters.comchromatographyonline.com

Method Validation and Robustness Studies Incorporating this compound

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. ich.org For quantitative LC-MS/MS methods, this involves assessing parameters such as accuracy, precision, linearity, range, and robustness. The incorporation of a stable isotope-labeled internal standard like this compound is a key component of a robust analytical method. nih.govsynzeal.com

During validation, the performance of the internal standard is rigorously evaluated. This includes ensuring that it does not introduce any interferences with the analyte and that it effectively compensates for variability. cerilliant.com The validation process for methods employing SIL internal standards will typically include experiments to assess matrix effects and the consistency of the analyte-to-internal standard response ratio across different lots of the sample matrix. waters.com The use of such standards is often a requirement for methods intended for clinical diagnostics or other regulated areas to ensure the reliability and reproducibility of the results. nih.govcuny.edu

Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Beyond its role in mass spectrometry, the deuterium labeling in this compound also offers advantages in Nuclear Magnetic Resonance (NMR) spectroscopy.

Use of Deuterium Labeling for Signal Simplification and Assignment in NMR

In ¹H NMR spectroscopy, the spectra of complex molecules can be crowded with numerous overlapping signals, making interpretation and signal assignment challenging. nih.gov Deuterium labeling, as seen in this compound, is a powerful technique for simplifying these complex spectra. sigmaaldrich.com

Since deuterium (²H) has a different gyromagnetic ratio and a spin quantum number of 1, compared to a proton's (¹H) spin of 1/2, deuterium signals are not observed in a standard ¹H NMR spectrum. sigmaaldrich.com The replacement of protons with deuterons at specific positions in a molecule effectively removes those signals from the ¹H NMR spectrum. researchgate.net This signal simplification can be instrumental in:

Confirming signal assignments: By comparing the ¹H NMR spectrum of the unlabeled compound with its deuterated analog, specific proton resonances can be unambiguously assigned.

Resolving overlapping signals: The removal of certain proton signals can help to resolve and clarify other nearby or overlapping resonances. nih.gov

Furthermore, deuterium NMR (²H NMR) itself can be used to directly observe the deuterium-labeled positions, providing complementary structural information. sigmaaldrich.com While less common than ¹H NMR, ²H NMR can be particularly useful for studying labeled compounds and confirming the position and extent of deuteration. sigmaaldrich.com

Isotopic Perturbation of Chemical Shift (IPCS) Analysis in Structural Elucidation

The substitution of hydrogen with deuterium in a molecule can induce small but measurable changes in the nuclear magnetic resonance (NMR) chemical shifts of nearby nuclei. This phenomenon, known as the isotopic perturbation of chemical shift (IPCS), provides valuable information for structural elucidation.

In the context of this compound, the six deuterium atoms on the methoxy (B1213986) groups influence the chemical shifts of the aromatic and aldehydic protons and carbons. These perturbations can be used to:

Confirm spectral assignments: By comparing the NMR spectra of the deuterated and non-deuterated analogs, ambiguous signals can be definitively assigned.

Investigate molecular conformations and dynamics: The magnitude of the isotopic shift can be related to through-space and through-bond effects, offering insights into the molecule's preferred conformation and dynamic processes. For instance, in systems with intramolecular hydrogen bonds, deuterium substitution can perturb the equilibrium between different tautomeric forms, leading to observable changes in chemical shifts. mdpi.com

Probe intermolecular interactions: Solvent effects on chemical shifts can be studied by comparing the spectra of this compound in different deuterated solvents. researchgate.netmsu.edu This can reveal information about solute-solvent interactions, such as hydrogen bonding.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 3,4-Dimethoxybenzaldehyde (B141060) in Different Deuterated Solvents

| Solvent | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CDCl₃ | 9.84 (s, 1H, CHO), 7.43 (dd, 1H), 7.41 (d, 1H), 6.98 (d, 1H), 3.95 (s, 3H, OCH₃), 3.93 (s, 3H, OCH₃) | 191.1, 154.2, 149.7, 129.9, 126.9, 110.5, 108.9, 56.3, 56.2 |

| DMSO-d₆ | 9.81 (s, 1H, CHO), 7.50 (d, 1H), 7.42 (s, 1H), 7.14 (d, 1H), 3.84 (s, 6H, 2xOCH₃) | 191.5, 154.3, 150.0, 130.4, 125.6, 111.9, 109.8, 56.0 |

Data compiled from publicly available spectral databases and may vary slightly based on experimental conditions.

Chromatographic Methods Utilizing Deuterated Analogs

In chromatography, deuterated compounds like this compound are primarily used as internal standards for quantitative analysis. pnrjournal.com Their chemical properties are nearly identical to their unlabeled counterparts, but their difference in mass allows for their distinction and separate quantification by a mass spectrometer.

Ideally, a deuterated internal standard should co-elute with the unlabeled analyte of interest. This ensures that any variations in sample preparation, injection volume, or chromatographic conditions affect both compounds equally, leading to a more accurate quantification.

The co-elution of this compound with unlabeled 3,4-dimethoxybenzaldehyde is expected in most reversed-phase and normal-phase HPLC systems due to their nearly identical polarities and chemical structures. nih.gov However, slight differences in retention time, known as the "isotope effect," can sometimes be observed, particularly in high-resolution chromatographic systems. nih.gov This effect is generally more pronounced in gas chromatography than in liquid chromatography.

While co-elution is often desired for internal standard-based quantification, there are instances where the separation of deuterated and undeuterated species is the primary goal. This is particularly relevant in studies of isotope effects and in the quality control of labeled compounds.

Optimizing the separation of this compound and its unlabeled form can be achieved by manipulating various chromatographic parameters:

Mobile Phase Composition: Adjusting the solvent strength and the type of organic modifier can influence the subtle interactions between the analytes and the stationary phase, potentially enhancing the separation of isotopic analogs. libretexts.org

Stationary Phase Chemistry: Utilizing columns with different selectivities, such as those with phenyl or cyano stationary phases, can exploit different interaction mechanisms to improve resolution. researchgate.net

Temperature: Lowering the column temperature can sometimes increase the magnitude of the isotope effect, leading to better separation. libretexts.org

Flow Rate: Optimizing the flow rate can improve column efficiency and, consequently, the resolution between closely eluting peaks.

Table 2: Factors Influencing Chromatographic Separation of Isotopologues

| Parameter | Effect on Separation | Rationale |

| Mobile Phase Polarity | Can enhance or diminish separation | Alters the partitioning of analytes between the mobile and stationary phases. |

| Stationary Phase | High selectivity can improve resolution | Provides different interaction mechanisms (e.g., pi-pi, dipole-dipole). researchgate.net |

| Temperature | Lower temperatures may increase resolution | Can amplify subtle differences in analyte-stationary phase interactions. libretexts.org |

| Flow Rate | Optimal flow rate maximizes efficiency | Improves peak sharpness and resolution. |

Mechanistic Investigations and Pathway Elucidation Using 3,4 Dimethoxybenzaldehyde D6

Tracing Reaction Mechanisms in Organic Transformations

Isotopically labeled compounds are instrumental in elucidating the intricate step-by-step pathways of chemical reactions. ias.ac.in The use of 3,4-Dimethoxybenzaldehyde-d6 allows chemists to track the fate of the methoxy (B1213986) groups and probe the energetic landscape of a reaction, providing evidence for proposed intermediates and transition states.

The Kinetic Isotope Effect (KIE) is a phenomenon where molecules substituted with heavier isotopes react at different rates compared to their lighter, unsubstituted counterparts. princeton.edu It is formally expressed as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy one (kH). wikipedia.org This effect arises from the difference in zero-point vibrational energy between bonds to the light and heavy isotopes; for instance, a C-D bond is stronger and has a lower zero-point energy than a C-H bond, requiring more energy to be broken. libretexts.org

KIE studies are broadly classified into two types:

Primary KIE (PKIE): Observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For deuterium (B1214612), this typically results in a kH/kD value significantly greater than 1. libretexts.org

Secondary KIE (SKIE): Observed when the bond to the labeled atom is not broken or formed in the rate-determining step. wikipedia.org These effects are generally smaller than PKIEs and provide information about changes in the chemical environment, such as hybridization or steric strain, at the transition state. princeton.edu

In this compound, the deuterium labels are located on the methoxy groups (-OCD3). In reactions involving the aldehyde functional group (e.g., nucleophilic addition, oxidation, or condensation), the C-D bonds of the methoxy groups are not cleaved. Therefore, any observed isotope effect would be a secondary KIE. princeton.eduwikipedia.org The magnitude of the SKIE can help elucidate the structure of the transition state.

Table 1: Interpretation of Hypothetical Secondary KIE Values for Reactions of this compound

| Reaction Type | Hypothetical kH/kD Value | Interpretation |

| Nucleophilic addition to aldehyde | ~1.05 - 1.15 (Normal) | Indicates a change in hybridization at the aldehyde carbon from sp2 (planar) to sp3 (tetrahedral) in the transition state, which alters the vibrational modes of the nearby methoxy groups. |

| Formation of an enolate | ~0.90 - 0.98 (Inverse) | Suggests a transition state where steric crowding around the methoxy groups is increased, constricting C-D bending vibrations. |

| Electrophilic aromatic substitution | ~1.0 (No significant SKIE) | Implies that the vibrational environment of the C-D bonds in the methoxy groups is largely unperturbed during the rate-determining step. |

Isotopic labels serve as invaluable markers for tracking the movement of atoms and functional groups during molecular rearrangements. ias.ac.in The stable C-D bonds in this compound make it an excellent tracer to determine whether specific groups maintain their position or migrate during a reaction.

For example, in a hypothetical acid-catalyzed rearrangement where a methoxy group could potentially migrate around the aromatic ring, the use of this compound would provide a clear answer. By analyzing the product structure using NMR or mass spectrometry, researchers can pinpoint the final location of the deuterated methoxy group (-OCD3). If the deuterated group is found at a different position on the ring, it provides direct evidence of a migration event. Conversely, if the label remains at its original position, it rules out such a rearrangement pathway. This method provides unambiguous evidence that is often difficult to obtain through other means. ias.ac.in

Elucidation of Biosynthetic Pathways and Metabolic Fates

Understanding how a compound is processed and transformed within a living organism is crucial in fields like pharmacology and toxicology. Deuterium-labeled compounds are widely used as tracers to map these complex biological pathways. researchgate.netnih.gov

Metabolic Flux Analysis (MFA) is a technique used to quantify the rates of intracellular reactions. nih.gov It relies on the use of stable isotope tracers to follow the flow of atoms through metabolic networks. wikipedia.org When this compound is introduced into a biological system, such as a cell culture or a whole organism, it enters the metabolic machinery.

The six deuterium atoms give the molecule a mass that is 6 Daltons heavier than its unlabeled counterpart. As the compound is processed by enzymes, this mass difference is retained in its downstream metabolites. Using high-resolution mass spectrometry, researchers can distinguish between the labeled (exogenous) metabolites and the unlabeled (endogenous) ones. nih.gov This allows for the precise quantification of the contribution of this compound to various metabolic pools and helps to identify the pathways involved in its biotransformation. researchgate.net

Table 2: Expected Mass-to-Charge (m/z) Ratios in MS for Labeled vs. Unlabeled Compounds

| Compound | Chemical Formula | Unlabeled m/z ([M+H]+) | Labeled m/z ([M-d6+H]+) | Mass Shift |

| 3,4-Dimethoxybenzaldehyde (B141060) | C9H10O3 | 167.07 | 173.11 | +6 Da |

| Hypothetical Metabolite (Demethylation) | C8H8O3 | 153.05 | 156.07 | +3 Da |

| Hypothetical Metabolite (Oxidation) | C9H10O4 | 183.06 | 189.10 | +6 Da |

Beyond general pathway mapping, deuterium labeling allows for the specific tracking of hydrogen atoms during enzymatic reactions. researchgate.net This is particularly useful for studying reactions like oxidation, reduction, and demethylation. For this compound, a key metabolic transformation is O-demethylation, where one of the methoxy groups is removed.

Using the d6-labeled compound enables researchers to follow the fate of the deuterated methyl group (-CD3). If the methyl group is transferred to another molecule, the deuterium label will appear in that new metabolite. If it is oxidized and enters the one-carbon metabolism pool, the label can be traced through that network. This level of detail is critical for identifying the specific enzymes responsible for the compound's metabolism (e.g., cytochrome P450s) and understanding the complete biological impact of the substance. nih.gov Furthermore, techniques like Deuterium Metabolic Imaging (DMI) can leverage deuterated substrates to non-invasively visualize metabolic processes in vivo. meduniwien.ac.atnih.gov

Isotopic Labeling in Studies of Reaction Dynamics

Isotopic substitution provides a subtle yet powerful probe into the dynamics of a chemical reaction, offering insights into the nature of the transition state and the role of quantum mechanical effects like tunneling. nih.gov The difference in mass between hydrogen and deuterium leads to different vibrational frequencies for C-H and C-D bonds, which can be monitored using spectroscopic methods like infrared spectroscopy. wikipedia.org

Studying the temperature dependence of the kinetic isotope effect for a reaction involving this compound can reveal deep insights into the reaction's energy barrier. nih.gov For enzymatic C-H cleavage reactions, deviations from classical KIE predictions can indicate that the hydrogen atom is transferring via quantum tunneling rather than passing over the classical energy barrier. nih.gov While the labels in this compound are not on a bond that is typically cleaved, the secondary KIEs they produce can still provide information on the coupling of vibrational modes within the molecule and how the entire structure contorts as it proceeds along the reaction coordinate toward the transition state.

Investigation of Hydrogen Transfer Processes in Enzyme-Catalyzed Reactions

Hydrogen transfer is a fundamental step in a vast number of enzymatic reactions, particularly those catalyzed by oxidoreductases such as alcohol dehydrogenases. matthey.com These enzymes facilitate the reversible conversion of aldehydes and ketones to their corresponding alcohols. The mechanism of these enzymes typically involves the transfer of a hydride ion (H⁻) from a cofactor, such as reduced nicotinamide adenine dinucleotide (NADH), to the carbonyl carbon of the aldehyde. acs.org

By substituting the hydrogen at the formyl group of 3,4-dimethoxybenzaldehyde with deuterium (as in this compound), researchers can measure the primary kinetic isotope effect (KIE). The KIE is the ratio of the reaction rate with the light isotope (kH) to the rate with the heavy isotope (kD). wikipedia.org A significant primary KIE (typically kH/kD > 2) indicates that the C-H (or C-D) bond is being broken in the rate-determining step of the reaction. nih.govnih.gov

In the context of an enzyme like horse liver alcohol dehydrogenase (HLADH), which is known to act on a broad range of aromatic aldehydes, the reduction of this compound would be expected to proceed more slowly than the reduction of its non-deuterated counterpart. proteopedia.org This is because the greater mass of deuterium results in a lower zero-point vibrational energy for the C-D bond compared to the C-H bond. Consequently, more energy is required to break the C-D bond in the transition state. wikipedia.org

The precise value of the KIE can provide detailed information about the transition state of the hydride transfer step. For instance, a large KIE suggests a symmetric transition state where the hydride is equally shared between the donor (NADH) and the acceptor (the aldehyde). Conversely, a smaller KIE may indicate an early or late transition state.

Table 1: Representative Kinetic Isotope Effect (KIE) Data for Alcohol Dehydrogenase-Catalyzed Aldehyde Reduction

| Enzyme | Substrate | KIE (kH/kD) | Implication for Rate-Determining Step |

| Horse Liver ADH | Benzaldehyde | ~3-4 | Hydride transfer is at least partially rate-limiting |

| Yeast ADH | Benzaldehyde | ~2.8 | Hydride transfer contributes to the rate-limiting step |

| Thermoanaerobacter brockii ADH | Benzaldehyde | ~2.5 | Hydride transfer is a significant kinetic barrier |

Note: This table presents typical KIE values for the reduction of benzaldehyde, a close structural analog of 3,4-dimethoxybenzaldehyde, to illustrate the principles of KIE studies in hydrogen transfer processes.

By measuring the rates of reaction for both 3,4-dimethoxybenzaldehyde and this compound under identical conditions, the KIE can be determined. This experimental value is crucial for constructing an accurate energy profile of the enzymatic reaction and validating proposed catalytic mechanisms.

Probing Stereochemical Outcomes of Chemical and Enzymatic Reactions

Enzymatic reactions are renowned for their high degree of stereospecificity, a property that stems from the precisely arranged three-dimensional structure of the enzyme's active site. Alcohol dehydrogenases, for example, deliver the hydride from the NADH cofactor to a specific face (either re or si) of the prochiral carbonyl group of an aldehyde. Similarly, the enzyme abstracts a specific hydrogen (the pro-R or pro-S hydrogen) from the resulting alcohol during the reverse oxidation reaction. rsc.org

This compound is an invaluable tool for probing these stereochemical preferences. When the deuterated aldehyde is reduced by an enzyme in the presence of the NADH cofactor, the resulting 3,4-dimethoxybenzyl-d-alcohol will have the deuterium atom in a stereochemically defined position.

For example, horse liver alcohol dehydrogenase (HLADH) is known to be a Class A dehydrogenase, meaning it transfers the pro-R hydride from the C4 position of the dihydronicotinamide ring of NADH to the re face of the aldehyde's carbonyl group. acs.org Therefore, the enzymatic reduction of this compound using NADH would yield (S)-3,4-dimethoxybenzyl-d-alcohol. The position of the deuterium in the product can be determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry.

This ability to track the stereochemical fate of the deuterium atom allows for the unambiguous determination of the enzyme's facial selectivity. This is critical not only for fundamental mechanistic understanding but also for the synthetic application of these enzymes in the production of chiral molecules. ingenza.com Biocatalysis leverages the exquisite selectivity of enzymes to create enantiomerically pure compounds, which are of paramount importance in the pharmaceutical industry. matthey.com

Table 2: Predicted Stereochemical Outcome of the Enzymatic Reduction of Aromatic Aldehydes

| Enzyme | Substrate | Hydride Donor | Product Stereochemistry | Method of Analysis |

| Horse Liver ADH | This compound | NADH | (S)-3,4-dimethoxybenzyl-d-alcohol | ¹H NMR, ²H NMR, Chiral HPLC |

| Yeast ADH | Benzaldehyde-d | NADH | (S)-benzyl-d-alcohol | ¹H NMR, Mass Spectrometry |

| Lactobacillus kefir ADH | 2-Chlorobenzaldehyde-d | NADH | (S)-2-chlorobenzyl-d-alcohol | Gas Chromatography, NMR |

Note: This table illustrates the expected stereochemical outcomes based on the known selectivity of common alcohol dehydrogenases. The use of the deuterated substrate allows for the precise tracking of the transferred atom.

3,4 Dimethoxybenzaldehyde D6 As a Building Block in Complex Labeled Molecule Synthesis

Synthesis of Deuterated Analogs of Natural Products and Active Compounds

The use of stable isotope-labeled (SIL) compounds is a cornerstone of modern drug discovery and development. acanthusresearch.com These labeled molecules, which contain isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), are chemically similar to their unlabeled counterparts but are easily distinguishable by mass spectrometry. acanthusresearch.com This property makes them ideal internal standards for quantitative bioanalysis in pharmacokinetic and metabolism studies. acanthusresearch.com 3,4-Dimethoxybenzaldehyde-d6 is a key precursor for introducing deuterium into a variety of complex molecules.

The synthesis of complex labeled molecules often involves multi-step reaction sequences where the isotopic label is introduced at an early stage. scribd.comlibretexts.org this compound is well-suited for this approach as it can participate in a wide range of chemical transformations, allowing for the construction of intricate molecular architectures.

A notable example is the synthesis of deuterated analogs of the alkaloid papaverine. Papaverine is synthesized through a sequence that can begin with the condensation of 3,4-dimethoxybenzaldehyde (B141060) with an appropriate amine derivative. uni-muenchen.de By substituting the unlabeled starting material with this compound, the deuterium labels are incorporated into the final papaverine-d6 molecule. This strategy ensures that the label is located on the stable methoxy (B1213986) groups, preventing its loss through chemical exchange. acanthusresearch.com

The general synthetic approach often involves reactions such as condensations, reductions, and cyclizations. For instance, a Knoevenagel condensation can be employed to react this compound with a compound containing an active methylene (B1212753) group, such as malonic acid, to form a cinnamic acid derivative. scirp.org This intermediate can then be further elaborated into more complex structures.

Table 1: Examples of Reactions Integrating this compound

| Reaction Type | Reactant(s) | Product Type | Reference |

| Condensation | Aminoacetaldehyde dimethylacetal | Deuterated Schiff base | uni-muenchen.de |

| Knoevenagel Condensation | Malonic acid | Deuterated cinnamic acid derivative | scirp.org |

| Wittig Reaction | Alkoxycarbonyl methylidenetriphenylphosphoranes | Deuterated cinnamates | scirp.org |

| Adler's Method | Pyrrole, p-tolualdehyde | Deuterated Porphyrin | umich.edu |

Stable isotope-labeled internal standards (SIL-IS) are essential for accurate quantification in bioanalytical methods, particularly those using mass spectrometry. acanthusresearch.comnih.gov The use of a SIL-IS that co-elutes with the analyte but has a different mass allows for correction of variations in sample preparation, chromatography, and instrument response. nih.govlgcstandards.com

This compound is a valuable starting material for the de novo synthesis of these standards. acanthusresearch.com For example, in the development of a quantitative assay for a new drug candidate containing a dimethoxybenzyl moiety, a deuterated version of the drug is required as an internal standard. By utilizing this compound in the synthetic route, a standard with six deuterium atoms can be produced, providing a clear mass shift from the unlabeled analyte.

The synthesis of Tranilast-d6 illustrates this application. Tranilast, an anti-allergic drug, can be synthesized via a condensation reaction involving 3,4-dimethoxybenzaldehyde. By using the deuterated aldehyde, the deuterium atoms are incorporated into the final product, creating a suitable internal standard for preclinical research.

Preparation of Deuterated Scaffolds for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how chemical structure influences biological activity. researchgate.netnih.gov The introduction of deuterium at specific positions in a molecule can provide valuable insights into its metabolic fate and mechanism of action.

The "deuterium kinetic isotope effect" is a well-established phenomenon where the replacement of a hydrogen atom with a deuterium atom at a site of metabolic oxidation can slow down the rate of that metabolic reaction. nih.gov This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Medicinal chemists can leverage this effect to improve the pharmacokinetic properties of a drug by blocking or slowing down its metabolism at a specific site. medchemexpress.com

This compound provides a strategic way to introduce deuterium into the methoxy groups of a target molecule. If a compound's metabolism involves O-demethylation at a 3,4-dimethoxyphenyl moiety, synthesizing the d6 analog using this building block can probe the significance of this metabolic pathway.

For example, if a series of potential enzyme inhibitors containing a veratryl group are being studied, synthesizing the deuterated analogs allows researchers to assess the impact of methoxy group metabolism on the compound's activity and duration of action. nih.gov The synthesis would follow established routes, simply substituting the standard 3,4-dimethoxybenzaldehyde with its d6 counterpart. This approach has been used in the development of inhibitors for enzymes like aldehyde oxidase, where deuteration at the oxidation site can mitigate metabolism. nih.gov

Theoretical and Computational Studies Involving 3,4 Dimethoxybenzaldehyde D6

Quantum Chemical Calculations of Isotopic Effects

Quantum chemical calculations are instrumental in understanding the subtle yet significant effects of isotopic substitution on molecular properties. For 3,4-Dimethoxybenzaldehyde-d6, these calculations provide a theoretical framework for interpreting experimental data and predicting molecular behavior.

Theoretical Prediction of Vibrational Frequencies and Spectroscopic Signatures

Theoretical calculations, particularly using Density Functional Theory (DFT) methods like B3LYP, are employed to predict the vibrational frequencies of 3,4-Dimethoxybenzaldehyde (B141060) and its deuterated isotopologues. aip.orgacs.org By calculating the harmonic vibrational frequencies, researchers can assign spectral bands observed in experimental infrared (IR) and Raman spectroscopy. The substitution of hydrogen with deuterium (B1214612) leads to predictable shifts in vibrational frequencies, especially for modes involving the C-D bonds. These isotopic shifts are a key signature that can be accurately modeled. acs.org

A comparison of theoretical and experimental vibrational frequencies for the parent compound, 3,4-Dimethoxybenzaldehyde, has been performed using the B3LYP method with a 6-311+G(d,p) basis set. arabjchem.org The calculated values generally show good agreement with experimental findings, providing confidence in the application of these methods to the deuterated analogue. arabjchem.org

Table 1: Illustrative Comparison of Calculated Vibrational Frequencies (cm⁻¹) for C-H and C-D Bonds This table is a hypothetical representation based on established principles of isotopic effects on vibrational frequencies, as specific data for this compound was not found in the search results.

| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Predicted C-D Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 2300-2200 |

| Aldehydic C-H Stretch | 2900-2800 | Unchanged (if not deuterated) |

| Methyl C-H Stretch | 3000-2850 | 2250-2100 |

| Aromatic C-H Bend | 1300-1000 | 950-750 |

| Methyl C-H Bend | 1470-1350 | 1080-980 |

Modeling of Deuterium Kinetic Isotope Effects (DKIE)

Deuterium kinetic isotope effects (DKIE) are a powerful tool for elucidating reaction mechanisms. wikipedia.orgresearchgate.netresearchgate.net The DKIE is the ratio of the reaction rate for a compound with hydrogen to that of its deuterated analogue (kH/kD). Theoretical modeling of DKIE involves calculating the transition state structures and vibrational frequencies for both the deuterated and non-deuterated reactants. wikipedia.org

The change in zero-point vibrational energy (ZPVE) between the ground state and the transition state is the primary contributor to the primary DKIE. wikipedia.org Since a C-D bond has a lower ZPVE than a C-H bond, breaking a C-D bond typically requires more energy, leading to a slower reaction rate and a "normal" KIE (kH/kD > 1). researchgate.net Computational models can predict the magnitude of the KIE, which can then be compared with experimental values to support or refute a proposed mechanism. For reactions involving aldehydes, DKIE studies can distinguish between pathways like hydride transfer, hydrogen atom transfer, or proton-coupled electron transfer. researchgate.net For instance, a large KIE is often indicative of a rate-determining step involving the cleavage of the C-H/C-D bond. researchgate.net

While specific DKIE modeling studies on this compound were not identified, the principles are widely applied to aromatic aldehydes. researchgate.netacs.org For example, in the oxidation of aldehydes, a significant KIE would be expected if the abstraction of the formyl hydrogen is the rate-limiting step.

Molecular Dynamics Simulations of Labeled Systems

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into processes that are difficult to observe experimentally. tandfonline.com Using deuterated compounds like this compound in MD simulations can help in understanding solvent effects and conformational preferences. mdpi.com

Investigating Solvent Effects on Deuterium Exchange Processes

MD simulations can model the interactions between a solute, like this compound, and surrounding solvent molecules. This is particularly relevant for studying hydrogen/deuterium (H/D) exchange reactions. nih.gov The rate and mechanism of H/D exchange can be highly dependent on the solvent environment. osti.govresearchgate.net For example, protic solvents can facilitate exchange through hydrogen bonding networks. researchgate.net

Simulations can reveal the structure of the solvent shell around the aldehyde and methoxy (B1213986) groups, the orientation of solvent molecules, and the energetics of solvent reorganization required for the exchange process to occur. tandfonline.com By analyzing the trajectories of the atoms over time, researchers can identify key intermolecular interactions, such as hydrogen bonds between the solute and solvent, that mediate the deuterium exchange. nih.gov The use of a deuterated solvent, such as D₂O, in conjunction with a deuterated solute allows for the detailed investigation of solvent isotope effects. nih.govmit.edu

Conformational Analysis of Deuterated Compounds

The substitution of hydrogen with deuterium can have subtle effects on the conformational preferences of a molecule. mdpi.com While the potential energy surface is unchanged under the Born-Oppenheimer approximation, the different vibrational zero-point energies of the conformers can lead to a shift in the equilibrium populations. osti.gov MD simulations can be used to explore the conformational landscape of this compound and compare it to its non-deuterated counterpart.

These simulations can determine the relative populations of different conformers, the energy barriers to rotation around single bonds (e.g., the C-C bond connecting the aldehyde group to the ring, or the C-O bonds of the methoxy groups), and the influence of the solvent on these conformational equilibria. researchgate.net Information from MD simulations can be complemented by experimental techniques like NMR spectroscopy, where deuterium labeling can simplify spectra and provide specific structural constraints. nih.gov Although direct MD studies on this compound are not prevalent in the searched literature, the methodology is well-established for analyzing the conformational dynamics of flexible molecules. mdpi.com

Future Research Directions and Emerging Applications

Development of Novel and More Efficient Deuteration Methodologies

The synthesis of deuterated compounds is a cornerstone of their application. Future research is intensely focused on creating deuteration methods that are not only more efficient but also more environmentally benign and capable of targeting specific atomic positions within a molecule.

The principles of green chemistry are increasingly being applied to the synthesis of isotopically labeled compounds to minimize environmental impact and enhance safety. musechem.com Future methodologies aim to reduce the reliance on hazardous reagents and solvents. A significant area of development is the use of deuterium (B1214612) oxide (D₂O), an inexpensive and environmentally benign source of deuterium, in catalytic processes. researchgate.netrsc.orgrsc.org Research is exploring the use of renewable resources and alternative energy sources, such as photocatalysis and microwave-assisted reactions, to drive deuteration more efficiently. musechem.comrsc.orgdiva-portal.org These green approaches seek to maximize the incorporation of reactants into the final product, reduce energy consumption, and prevent the formation of hazardous byproducts. mdpi.com

Table 1: Comparison of Traditional vs. Green Deuteration Approaches

| Feature | Traditional Methods | Emerging Green Methods |

|---|---|---|

| Deuterium Source | Often expensive D₂ gas, deuterated solvents | Deuterium oxide (D₂O), deuterated renewable feedstocks |

| Catalysts | Heavy metal catalysts with potential for leaching | Heterogeneous catalysts (e.g., Pt/C), photocatalysts, enzymes |

| Energy Input | High temperatures and pressures | Microwave irradiation, visible light (photocatalysis) |

| Solvents | Often hazardous organic solvents | Water, supercritical fluids, solvent-free conditions |

| Byproducts | Potentially hazardous waste streams | Minimal and less hazardous byproducts |

The ability to introduce deuterium at specific positions (regioselectivity) in a molecule without altering other functional groups (chemoselectivity) is critical for many applications, such as mechanistic studies and creating metabolically robust drugs. nih.gov For a molecule like 3,4-Dimethoxybenzaldehyde-d6, this could mean selectively deuterating the aldehyde group, the aromatic ring, or the methoxy (B1213986) groups.

Current research focuses on developing sophisticated catalytic systems that can achieve high selectivity. marquette.edu For instance, ruthenium and iridium-based catalysts have shown remarkable ability in directing C-H activation for hydrogen isotope exchange (HIE) on aromatic compounds. nih.govchemrxiv.orgchemrxiv.org By using transient directing groups, it's possible to guide the catalyst to a specific C-H bond, ensuring precise deuterium incorporation. nih.gov Supported iridium nanoparticles are also being explored for the site-selective deuteration of arenes, offering complementary regioselectivity to existing methods. chemrxiv.orgchemrxiv.org These advanced methods allow for the late-stage deuteration of complex molecules, which is highly valuable in pharmaceutical development. rsc.orgchemrxiv.orgchemrxiv.org The development of one-step protocols, such as catalytic transfer deuteration, is also a key goal to improve efficiency over traditional multi-step syntheses. bohrium.com

Expansion of Analytical Applications for this compound

As a deuterated analog of veratraldehyde, this compound is primarily used as an internal standard in mass spectrometry. clearsynth.cominvivochem.com Future research aims to expand its role by integrating it with more advanced analytical setups and exploring new standard applications.

Hyphenated analytical techniques, which combine two or more analytical methods, offer enhanced separation and detection capabilities. The integration of this compound as an internal standard in techniques like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a key area of development. researchgate.net In such high-resolution techniques, even the slight chromatographic shift between a deuterated standard and its non-deuterated analyte can be significant. researchgate.netchromforum.org

Future research will focus on optimizing chromatographic conditions to ensure the co-elution of this compound and veratraldehyde, thereby providing more accurate correction for matrix effects and ionization suppression. chromatographyonline.com While deuterated standards are common, research also highlights that ¹³C-labeled standards can sometimes offer better co-elution and are preferable for minimizing isotope effects. researchgate.net Therefore, comparative studies and the development of methods that account for these subtle differences will be crucial. The use of such standards is essential for validating the robustness and reliability of analytical procedures across various fields, including pharmaceutical, environmental, and biochemical analysis. clearsynth.com

The application of this compound as an internal standard can be expanded beyond the simple quantification of its direct analog, veratraldehyde. wikipedia.org Veratraldehyde itself is an intermediate in the synthesis of numerous pharmaceutical drugs. wikipedia.org Therefore, this compound could potentially serve as an internal standard in the quantitative analysis of these related, more complex drug molecules, provided their extraction and ionization behaviors are similar. chromatographyonline.com

Furthermore, veratraldehyde is a known degradation product of lignin (B12514952). wikipedia.orgmdpi.com This opens up applications for its deuterated counterpart in bioenergy and environmental research. For example, it could be used as a precise tracer in studies tracking the catalytic upgrading of lignin from biomass or in monitoring the environmental fate of lignin-derived compounds. chemcatbio.orgmit.edu Research into the degradation pathways of various pollutants or the study of metabolic pathways in organisms could also benefit from using this compound as a stable isotope tracer. clearsynth.comyoutube.com

Innovative Uses in Material Science and Catalysis Research

The unique properties of deuterated compounds are being increasingly explored in fields beyond analytical chemistry, including material science and catalysis.

In material science, the incorporation of deuterium can influence the properties of organic materials. The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can lead to enhanced stability in organic electronic devices, such as organic light-emitting diodes (OLEDs), by slowing down degradation pathways. While specific research on this compound in this area is nascent, the principle suggests potential applications in creating more robust and long-lasting organic electronic components.

In catalysis research, isotopically labeled molecules are invaluable for elucidating reaction mechanisms. chemcatbio.org By strategically placing deuterium atoms within a reactant like 3,4-Dimethoxybenzaldehyde (B141060), researchers can track the transformation of specific functional groups during a catalytic process. chemcatbio.org For example, using 3,4-Dimethoxybenzaldehyde deuterated at the formyl position (CHO) can help determine if the aldehyde C-H bond is broken in the rate-determining step of a reaction, a concept known as the kinetic isotope effect. nih.gov This information is vital for designing more efficient and selective catalysts for a wide range of chemical transformations, from the synthesis of fine chemicals to the production of pharmaceuticals. bohrium.commdpi.com

Deuterium Labeling for Understanding Polymerization Mechanisms

The study of polymerization kinetics is fundamental to controlling polymer properties such as molecular weight, microstructure, and polydispersity. numberanalytics.comprimescholars.com Deuterium-labeled monomers, like this compound, are instrumental in providing deep mechanistic insights into polymerization processes, particularly for chain-growth mechanisms like cationic polymerization. primescholars.comwikipedia.org

The presence of deuterium at the aldehyde functional group (the formyl position) allows researchers to investigate the kinetic isotope effect (KIE). nih.govnumberanalytics.com The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. numberanalytics.com In the context of polymerization, the C-D bond is stronger than the C-H bond. Consequently, reactions involving the cleavage of the formyl C-H bond will proceed at a slower rate when deuterium is substituted for hydrogen.

Table 1: Illustrative Kinetic Isotope Effect in the Polymerization of Benzaldehyde Derivatives

| Monomer | Rate Constant (k) | Kinetic Isotope Effect (kH/kD) | Implication for Rate-Determining Step |

|---|---|---|---|

| 3,4-Dimethoxybenzaldehyde | kH | \multirow{2}{}{> 1} | C-H bond cleavage is involved. |

| This compound | kD | ||

| Hypothetical Benzaldehyde Derivative | k'H | \multirow{2}{}{≈ 1} | C-H bond cleavage is not involved. |

This table provides a hypothetical illustration of how the kinetic isotope effect can be used to probe polymerization mechanisms. The actual values would be determined experimentally.

Furthermore, techniques such as living polymerization, which allow for the synthesis of polymers with controlled architectures, can greatly benefit from the use of deuterated monomers. primescholars.comwikipedia.org The precise control offered by these methods, combined with the mechanistic clarity provided by isotopic labeling, paves the way for the rational design of novel polymeric materials with tailored properties.

Probing Reaction Intermediates on Catalyst Surfaces Using Deuterated Probes

Understanding the interactions between molecules and catalyst surfaces is crucial for designing more efficient and selective catalysts. nih.govresearchgate.net Deuterated molecules like this compound serve as exceptional probes for investigating reaction intermediates and the nature of active sites on catalyst surfaces through various spectroscopic techniques. osti.govnih.govresearchgate.net

Operando spectroscopy, which involves characterizing a catalyst while it is functioning under realistic reaction conditions, is a powerful approach to unraveling catalytic mechanisms. nih.govresearchgate.netresearchgate.netacs.org When this compound is used as a probe molecule in such studies, its deuterated functional group provides a unique vibrational signature that can be monitored.

Vibrational spectroscopies, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are particularly well-suited for this purpose. mdpi.comrsc.org The C=O and C-D stretching frequencies of this compound are sensitive to the local electronic environment. When the molecule adsorbs onto a catalyst surface, these frequencies will shift depending on the nature of the interaction. For example, coordination to a Lewis acid site on the catalyst would typically cause a red-shift (decrease in frequency) of the C=O stretch, while the C-D stretch might exhibit a blue-shift (increase in frequency). osti.gov

This concept is powerfully demonstrated in studies using deuterated aldehydes as two-directional vibrational probes to map electric fields within enzyme active sites, a principle directly applicable to heterogeneous catalysis. osti.gov By measuring the frequency shifts of both the C=O and C-D bonds, it is possible to determine the magnitude and orientation of the electric field exerted by the catalyst's active site on the reactant molecule. osti.gov

Surface-enhanced Raman spectroscopy (SERS) is another technique that can provide enhanced sensitivity for detecting adsorbates on a catalyst surface. nih.govresearchgate.netmdpi.com The distinct Raman shifts of the deuterated probe can help to identify and characterize reaction intermediates that may be present at very low concentrations.

Table 2: Expected Vibrational Frequency Shifts of this compound as a Catalytic Probe

| Interaction with Catalyst Surface | C=O Stretch (νC=O) | C-D Stretch (νC-D) | Information Gained |

|---|---|---|---|

| Physisorption (weak interaction) | Minimal shift | Minimal shift | Baseline measurement. |

| Adsorption on Lewis Acid Site | Red-shift (e.g., -10 to -50 cm⁻¹) | Blue-shift (e.g., +5 to +20 cm⁻¹) | Probing the strength and nature of acidic sites. |

| Adsorption on Brønsted Acid Site | Moderate red-shift | Moderate blue-shift | Differentiating between Lewis and Brønsted acidity. |

This table is illustrative and the actual frequency shifts will depend on the specific catalyst and reaction conditions. The data is based on the principles of vibrational Stark spectroscopy as applied to probe-molecule interactions.

The use of this compound as a probe molecule is particularly relevant in the context of lignin valorization, where it serves as a model compound for the guaiacyl units found in lignin. purdue.edupurdue.eduacs.orgrsc.org Understanding the catalytic conversion of such model compounds is key to developing sustainable processes for producing valuable chemicals from biomass. nih.gov Isotopic labeling studies have been instrumental in elucidating the complex fragmentation mechanisms of lignin model compounds. purdue.edupurdue.eduacs.org

Q & A

Basic: What are the recommended synthetic routes for preparing 3,4-Dimethoxybenzaldehyde-d6, and how can isotopic purity be validated?

Answer:

The synthesis of this compound typically involves deuteration of the parent compound via acid- or base-catalyzed hydrogen-deuterium (H/D) exchange. For example, refluxing 3,4-Dimethoxybenzaldehyde in deuterated solvents (e.g., D₂O or DCl/D₂O mixtures) under controlled pH conditions can achieve selective deuteration at labile protons (e.g., aldehyde or methoxy groups). Isotopic purity is validated using:

- High-resolution mass spectrometry (HRMS): To confirm molecular ion peaks (e.g., [M+D]⁺) and isotopic distribution .

- ¹H NMR: Absence of proton signals at δ ~9.8 ppm (aldehyde proton) and δ ~3.8–4.0 ppm (methoxy protons) confirms deuterium incorporation .

- FTIR: Reduced O–H and C–H stretching vibrations in deuterated regions .

Basic: How should researchers design stability studies for this compound under varying storage conditions?

Answer:

Stability studies should evaluate degradation kinetics under:

- Temperature: Accelerated testing at 25°C, 40°C, and 60°C to assess thermal decomposition via HPLC or LC-MS .

- Light exposure: UV-Vis spectroscopy to monitor photooxidation of the aldehyde group .

- Humidity: Isotopic exchange reversibility in D₂O or H₂O environments monitored by ¹H NMR .

Baseline stability criteria include <5% loss of deuterium content and <10% degradation products after 6 months .

Advanced: How do isotopic effects of deuterium in this compound influence its reactivity in condensation reactions (e.g., Knoevenagel or Schiff base formation)?

Answer:

Deuterium substitution alters reaction kinetics due to isotopic mass effects:

- Primary kinetic isotope effect (KIE): Reduced reaction rates in C–D bond cleavage steps (e.g., Knoevenagel condensation), measurable via comparative kinetics with non-deuterated analogs .

- Secondary KIE: Subtle steric/electronic changes in methoxy groups may shift equilibrium in Schiff base formation, analyzed using ¹³C NMR or computational DFT studies .

Methodological note: Use deuterated solvents (e.g., CDCl₃) to avoid proton contamination during reaction monitoring .